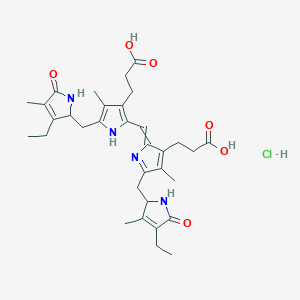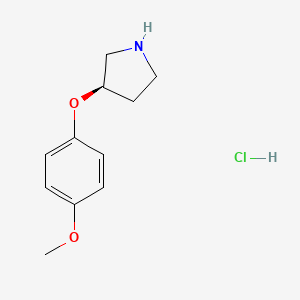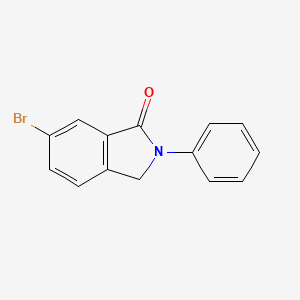
Urobilin hydrochloride
Descripción general
Descripción
. It is a degradation product of bilirubin, which is formed in the liver and spleen as a breakdown product from heme metabolism.
Mecanismo De Acción
Target of Action
Urobilin hydrochloride is primarily involved in the metabolism of heme, a component of hemoglobin . It interacts with various enzymes and microbes in the liver, spleen, and large intestine .
Mode of Action
this compound is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin . Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. It starts with the degradation of heme to biliverdin, then to bilirubin. Bilirubin is excreted as bile and further degraded by microbes in the large intestine to urobilinogen . Some urobilinogen is reabsorbed into the bloodstream and delivered to the kidneys . When exposed to air, urobilinogen is oxidized to urobilin .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body through the metabolism of heme and is excreted in the urine . The process involves the interaction of this compound with various enzymes and microbes in the body .
Result of Action
The primary result of the action of this compound is the production of urobilin, a chemical primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of microbes in the large intestine is crucial for the conversion of bilirubin to urobilinogen . Additionally, the presence of oxygen is necessary for the oxidation of urobilinogen to urobilin .
Análisis Bioquímico
Biochemical Properties
Urobilin hydrochloride plays a crucial role in the biochemical reactions associated with heme degradation. The compound is formed through the oxidation of urobilinogen, which itself is a product of bilirubin reduction. The enzyme bilirubin reductase catalyzes the conversion of biliverdin to bilirubin, which is then further degraded to urobilinogen and subsequently to this compound . This compound interacts with various biomolecules, including enzymes like bilirubin reductase, and is involved in the metabolic pathways of heme degradation .
Cellular Effects
This compound influences various cellular processes, particularly in the liver and kidneys. It affects cell signaling pathways related to heme metabolism and can impact gene expression associated with bilirubin processing. The compound’s presence in urine is indicative of the cellular processes involved in heme degradation and excretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in heme metabolism. It acts as a product of the enzymatic degradation of bilirubin and can influence the activity of enzymes like bilirubin reductase. These interactions can lead to changes in gene expression related to heme metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that this compound can influence cellular processes over extended periods, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can support normal heme metabolism, while higher doses may lead to toxic effects. Studies have observed threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of heme degradation. It interacts with enzymes like bilirubin reductase and plays a role in the conversion of biliverdin to bilirubin and subsequently to urobilinogen and this compound. These pathways are crucial for the proper excretion of heme degradation products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is essential for its role in heme metabolism and excretion .
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in the liver and kidneys. It may undergo post-translational modifications that direct it to these compartments, where it exerts its effects on heme metabolism. The compound’s localization is crucial for its function in cellular processes related to heme degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Urobilin hydrochloride is produced via the oxidation of urobilinogen, a degradation product of bilirubin. The reaction involves the enzyme biliverdin reductase, which catalyzes the reduction of biliverdin to bilirubin. Subsequent oxidation of bilirubin leads to the formation of urobilinogen, which is then converted to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled oxidation of urobilinogen under specific conditions to ensure the formation of the desired compound. This process is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Urobilin hydrochloride primarily undergoes oxidation reactions. It can also participate in reduction reactions under certain conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Major Products Formed:
Oxidation: The major product of oxidation is urobilinogen.
Reduction: The reduction of this compound can lead to the formation of bilirubin.
Aplicaciones Científicas De Investigación
Urobilin hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in the study of heme metabolism and bile pigment formation.
Biology: It serves as a biomarker for liver function and hemolysis.
Medicine: It is used in diagnostic tests to assess liver function and diagnose liver diseases.
Industry: It is utilized in the development of diagnostic kits and reagents for medical laboratories.
Comparación Con Compuestos Similares
Bilirubin: A precursor to urobilin hydrochloride, bilirubin is also a bile pigment.
Stercobilin: Another bile pigment, stercobilin is responsible for the brown color of feces.
Uniqueness: this compound is unique in its role as a urinary biomarker for liver function and hemolysis, whereas bilirubin and stercobilin are primarily involved in bile production and excretion.
Propiedades
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657575 | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92619-14-2, 28925-89-5 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to analyze the structure of l-stercobilin and d-urobilin hydrochlorides, and what information do they provide?
A1: The research employed a combination of spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Infrared Spectroscopy (IR), Electronic Circular Dichroism (ECD), and Circularly Polarized Luminescence (CPL) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)



![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)





![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

